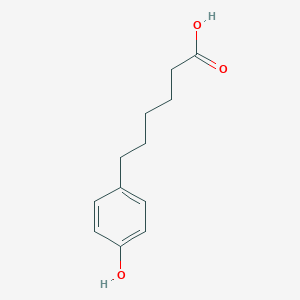

6-(4-Hydroxyphenyl)hexanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61820. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-hydroxyphenyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9,13H,1-5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTMUMLMQOJHCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289532 |

Source

|

| Record name | 6-(4-hydroxyphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6952-35-8 |

Source

|

| Record name | 6952-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-hydroxyphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-hydroxyphenyl)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-(4-Hydroxyphenyl)hexanoic Acid (CAS 6952-35-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(4-Hydroxyphenyl)hexanoic acid (CAS 6952-35-8), a molecule of interest in various scientific domains. This document collates available physicochemical data, explores its potential applications, and outlines relevant experimental contexts.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while some properties have been computationally predicted, experimental data for key physical characteristics remain to be definitively published in readily accessible literature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| CAS Number | 6952-35-8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 (Computed) | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | ECHEMI[2] |

| Exact Mass | 208.109944368 | PubChem[1] |

| Monoisotopic Mass | 208.109944368 | PubChem[1] |

Potential Applications and Research Directions

While direct and extensive research on this compound is limited, the structural motif of a hydroxyphenylalkanoic acid is present in numerous biologically active molecules. This suggests several potential avenues for investigation and application in drug discovery and chemical biology.

Antimicrobial and Anticancer Research

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable antibacterial and antifungal properties, including activity against multidrug-resistant pathogens.[3] Furthermore, these compounds have been investigated for their anticancer activities, with some derivatives showing the ability to reduce cancer cell viability and migration.[4] The shared 4-hydroxyphenyl moiety suggests that this compound could serve as a valuable scaffold or starting material for the synthesis of novel antimicrobial and anticancer agents.

Modulation of Nuclear Receptors

Compounds with a similar structural backbone, specifically 6-oxo-4-phenyl-hexanoic acid derivatives, have been identified as inverse agonists of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt).[5] RORγt is a key transcription factor involved in the differentiation of Th17 cells, which play a crucial role in autoimmune diseases. This suggests that this compound could be a starting point for the design and synthesis of novel RORγt modulators for the potential treatment of inflammatory and autoimmune disorders.

Building Block for Chemical Synthesis

The bifunctional nature of this compound, possessing both a carboxylic acid and a phenolic hydroxyl group, makes it a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecules, including polymers, esters, and amides with potential applications in materials science and medicinal chemistry.

Experimental Protocols and Characterization

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not extensively documented in readily available literature. However, general synthetic strategies for related compounds can be adapted.

Synthesis Workflow

A plausible synthetic route could involve the Friedel-Crafts acylation of phenol with a suitable six-carbon difunctional electrophile, followed by reduction of the resulting ketone. The workflow for such a synthesis and subsequent characterization is depicted below.

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the hydroxyl (-OH) and carboxylic acid (C=O) stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling

Based on GHS classifications from available sources, this compound is considered to be an irritant.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

-

Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety information.

Conclusion

This compound is a chemical compound with potential for further exploration in drug discovery and as a synthetic building block. While there is a scarcity of published experimental data on its specific physicochemical properties, its structural relationship to known bioactive molecules suggests promising avenues for research, particularly in the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Future work should focus on the experimental determination of its core physical properties and the exploration of its biological activities to fully realize its scientific potential.

References

- 1. This compound | C12H16O3 | CID 247362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(4-Hydroxyphenyl)hexanoic Acid: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(4-Hydroxyphenyl)hexanoic acid, a molecule of interest in various research and development fields. This document details its molecular structure, physicochemical properties, and provides hypothetical yet plausible experimental protocols for its synthesis and analysis, designed to meet the rigorous standards of the scientific community.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of the molecule.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 6952-35-8 | PubChem |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| Monoisotopic Mass | 208.109944 Da | PubChem |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water (predicted) | - |

| pKa | ~4.8 (carboxylic acid, predicted) | - |

| LogP | 2.9 (predicted) | PubChem |

Molecular Structure

The molecular structure of this compound consists of a phenol group attached to a hexanoic acid chain at the 6-position. This bifunctional nature imparts both hydrophilic and lipophilic characteristics to the molecule.

Caption: Molecular structure of this compound.

Experimental Protocols

The following sections outline detailed, albeit hypothetical, experimental protocols for the synthesis and analysis of this compound. These are based on established chemical principles and methodologies for similar compounds.

Synthesis of this compound

A plausible two-step synthetic route for this compound involves an initial Friedel-Crafts acylation followed by a Clemmensen reduction.[2][3]

Step 1: Friedel-Crafts Acylation of Phenol with Glutaric Anhydride

This step aims to form 5-(4-hydroxyphenyl)-5-oxopentanoic acid.

-

Materials: Phenol, glutaric anhydride, aluminum chloride (anhydrous), nitrobenzene (solvent), hydrochloric acid (concentrated), distilled water, ice.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride and nitrobenzene.

-

Cool the mixture in an ice bath and slowly add a solution of glutaric anhydride in nitrobenzene, followed by the dropwise addition of phenol.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the nitrobenzene layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain 5-(4-hydroxyphenyl)-5-oxopentanoic acid.

-

Step 2: Clemmensen Reduction of 5-(4-hydroxyphenyl)-5-oxopentanoic acid

This step reduces the ketone to a methylene group, yielding the final product.[4][5][6][7]

-

Materials: 5-(4-hydroxyphenyl)-5-oxopentanoic acid, zinc amalgam, concentrated hydrochloric acid, toluene, sodium bicarbonate solution.

-

Procedure:

-

Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride.

-

In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 5-(4-hydroxyphenyl)-5-oxopentanoic acid.

-

Heat the mixture to reflux with vigorous stirring for 8-10 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling, separate the toluene layer and extract the aqueous layer with toluene.

-

Combine the toluene extracts, wash with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by column chromatography or recrystallization.

-

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is suitable for the analysis of this phenolic acid.[8][9][10][11][12]

-

Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient program: Start with 95% A, linearly decrease to 5% A over 20 minutes, hold for 5 minutes, and then return to the initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm (characteristic for phenols).

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

Caption: Workflow for the HPLC analysis of this compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic protons: Two doublets in the range of δ 6.7-7.2 ppm, characteristic of a para-substituted benzene ring.

-

Aliphatic protons: A series of multiplets between δ 1.3-2.6 ppm corresponding to the five methylene groups of the hexanoic acid chain. The protons alpha to the carboxyl group and the phenyl ring will be the most downfield.

-

Carboxylic acid proton: A broad singlet typically above δ 10 ppm.

-

Phenolic proton: A singlet, the chemical shift of which is solvent-dependent.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Carboxyl carbon: A signal around δ 175-180 ppm.

-

Aromatic carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the hydroxyl group being the most downfield.

-

Aliphatic carbons: Five distinct signals for the methylene carbons in the aliphatic region (δ 20-40 ppm).

-

3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is expected to be efficient due to the acidic protons.

-

Expected Ions:

-

[M-H]⁻: at m/z 207.10

-

[M+HCOO]⁻: at m/z 253.11 (as a formate adduct)

-

-

Fragmentation Pattern:

This comprehensive guide provides foundational knowledge and detailed experimental frameworks for scientists and researchers engaged in the study and application of this compound. The provided protocols, while based on established chemical principles, should be optimized for specific laboratory conditions.

References

- 1. This compound | C12H16O3 | CID 247362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. byjus.com [byjus.com]

- 7. Clemmensen Reduction [organic-chemistry.org]

- 8. diva-portal.org [diva-portal.org]

- 9. mdpi.com [mdpi.com]

- 10. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. whitman.edu [whitman.edu]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Navigating the Isomeric Landscape of C12H16O3: A Technical Guide to IUPAC Nomenclature and Structural Diversity

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C12H16O3 represents a diverse landscape of isomeric compounds, each with unique chemical properties and potential biological activities. This technical guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for prominent isomers of C12H16O3, with a focus on those relevant to natural product chemistry and drug discovery. This document will delve into the structural nuances of key isomers, present comparative data in a structured format, and illustrate their chemical relationships.

Introduction to C12H16O3 Isomers

The chemical formula C12H16O3 encompasses a vast number of structural isomers, each sharing the same atomic composition but differing in the arrangement of their atoms. Among the most significant are a group of phenylpropanoids, naturally occurring compounds characterized by a C6-C3 skeleton. These compounds, including elemicin, isoelemicin, and asarone, are found in various plant species and have garnered interest for their potential pharmacological properties. Understanding the precise IUPAC nomenclature is paramount for unambiguous identification and communication in a research and development setting.

Key Isomers and Their IUPAC Names

Several isomers of C12H16O3 are of particular interest due to their prevalence in nature and their documented biological effects. The following table summarizes the IUPAC names and common synonyms for three such isomers.

| Common Name | IUPAC Name | Synonyms | CAS Registry Number |

| Elemicin | 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene[1] | 5-Allyl-1,2,3-trimethoxybenzene, 3,4,5-Trimethoxyallylbenzene[1] | 487-11-6[1] |

| Isoelemicin | 1,2,3-trimethoxy-5-[(1E)-prop-1-en-1-yl]benzene[2] | (E)-Isoelemicin, trans-Isoelemicin[2] | 5273-85-8[2] |

| α-Asarone | 1,2,4-trimethoxy-5-[(1E)-prop-1-en-1-yl]benzene | (E)-Asarone, trans-Asarone | 2883-98-9 |

| β-Asarone | 1,2,4-trimethoxy-5-[(1Z)-prop-1-en-1-yl]benzene | (Z)-Asarone, cis-Asarone | 5273-86-9 |

Note: Asarone exists as two geometric isomers, α-asarone (the E-isomer) and β-asarone (the Z-isomer), which are trimethoxypropenylbenzene derivatives.[3]

Structural Elucidation and Nomenclature Breakdown

The IUPAC names for these isomers are derived from a systematic set of rules that describe the molecule's structure. The following diagram illustrates the core chemical structures and highlights the key functional groups that differentiate them.

The systematic naming of these compounds follows a logical workflow based on identifying the parent structure and its substituents.

Experimental Protocols

While this guide focuses on nomenclature, a brief overview of the methodologies used to characterize these isomers is relevant.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating and identifying volatile and semi-volatile compounds like the C12H16O3 isomers. The sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of isomers. By analyzing the chemical shifts, coupling constants, and integration of the signals, researchers can determine the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathways and Biological Relevance

Several of these C12H16O3 isomers have been investigated for their biological activities, which often involve modulation of specific signaling pathways. For instance, some phenylpropanoids have been reported to interact with pathways involved in inflammation and neurotransmission.

The following diagram illustrates a generalized signaling pathway that could be influenced by a bioactive small molecule.

References

Technical Guide on the Biological Activity of (4-Hydroxyphenyl)alkanoic Acid Derivatives

Disclaimer: Direct comprehensive studies on the biological activity of 6-(4-Hydroxyphenyl)hexanoic acid are limited in publicly available scientific literature. However, significant research has been conducted on structurally related compounds, specifically 3-((4-hydroxyphenyl)amino)propanoic acid derivatives . This guide will focus on the well-documented biological activities of these derivatives, providing insights into their potential therapeutic applications.

Introduction

The (4-hydroxyphenyl) moiety is a common feature in a variety of biologically active compounds.[1] While the specific biological profile of this compound is not extensively characterized, research into its shorter-chain analogue, the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, has revealed significant antimicrobial and anticancer properties.[1][2] These activities are highly dependent on the structural modifications of the core molecule.[1][3] This document provides a detailed overview of the synthesis, antimicrobial, and anticancer activities of these derivatives.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized to explore their therapeutic potential.[1] The general synthesis scheme involves the reaction of 4-aminophenol with methyl acrylate or acrylic acid, followed by further modifications to yield a library of derivatives, including hydrazones with various substituents.[1]

Caption: Synthesis workflow for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[1][3] The activity is structure-dependent, with certain modifications leading to potent and broad-spectrum effects.[1]

Quantitative Data Summary: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below summarizes the MIC values for selected derivatives against various pathogens.

| Compound Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Hydrazones with heterocyclic substituents | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [1][3] |

| Hydrazones with heterocyclic substituents | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | [1][3] |

| Hydrazones with heterocyclic substituents | Gram-negative pathogens | 8 - 64 | [1][3] |

| Hydrazones with heterocyclic substituents | Drug-resistant Candida species (including C. auris) | 8 - 64 | [1][3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the MIC of the compounds.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control (standard antibiotic)

-

Negative control (medium with inoculum, no compound)

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: A series of twofold dilutions of the test compounds are prepared in the appropriate broth medium directly in the 96-well plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

-

Controls: Positive and negative controls are included on each plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

The antifungal properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives prompted investigations into their anticancer potential, given the shared biochemical pathways in eukaryotic organisms.[2] These compounds have shown structure-dependent cytotoxic activity against cancer cell lines.[2]

Quantitative Data Summary: Anticancer Activity

The anticancer activity was evaluated by measuring the reduction in cell viability of the A549 non-small cell lung cancer cell line.

| Compound Derivative | Effect on A549 Cell Viability (%) | Reference |

| N-(4-hydroxyphenyl)-β-alanine hydrazide | 86.1 | [2] |

| Hydrazone with 1-naphthyl substituent | 42.1 | [2] |

| Other derivatives (dipropanoic acid, dimethyl ester, dihydrazide) | No noticeable activity | [2] |

Selected compounds also demonstrated favorable cytotoxicity profiles against noncancerous Vero cells.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

Objective: To measure the cytotoxic effects of the compounds on cancer cells.

Materials:

-

A549 human lung carcinoma cells

-

Vero kidney epithelial cells (for selectivity assessment)

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an optimal density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).

-

MTT Addition: The culture medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization agent is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

While information on this compound is scarce, the extensive research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives highlights the potential of the (4-hydroxyphenyl)alkanoic acid scaffold in drug discovery. These derivatives have demonstrated promising, structure-dependent antimicrobial and anticancer activities. Further investigation and optimization of these compounds could lead to the development of novel therapeutic agents to combat multidrug-resistant infections and cancer.

References

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Hydroxyphenyl Alkanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyphenyl alkanoic acids are a class of phenolic compounds characterized by a hydroxyl-substituted phenyl ring linked to an alkanoic acid moiety. These compounds, which include notable members such as 4-hydroxyphenylacetic acid and 3-(3-hydroxyphenyl)propionic acid, are found in a variety of natural sources and are also metabolites of dietary polyphenols. Emerging research has highlighted their significant biological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the core mechanisms of action of hydroxyphenyl alkanoic acids, with a focus on their antioxidant and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of these compounds.

Core Mechanisms of Action

Hydroxyphenyl alkanoic acids exert their biological effects through multiple mechanisms, primarily centered on the modulation of cellular signaling pathways related to oxidative stress and inflammation.

Antioxidant Activity via Nrf2/ARE Pathway Activation

A primary mechanism of action for hydroxyphenyl alkanoic acids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as certain hydroxyphenyl alkanoic acids, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequence in the promoter region of its target genes. This binding initiates the transcription of various phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to counteract oxidative stress.[1][2] For instance, 4-hydroxyphenylacetic acid has been shown to increase the nuclear translocation of Nrf2 and enhance the activity of phase II and antioxidant enzymes.[1]

Anti-inflammatory Effects through NF-κB Pathway Inhibition

Hydroxyphenyl alkanoic acids also exhibit potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is retained in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory target genes. Certain hydroxyphenyl alkanoic acids, such as 3-(3-hydroxyphenyl)propionic acid, have been demonstrated to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of inflammatory mediators.[3]

Modulation of Enzyme Activity

Hydroxyphenyl alkanoic acids have been shown to interact with and modulate the activity of various enzymes implicated in physiological and pathological processes.

-

Carbonic Anhydrases (CAs): Some phenolic acids have demonstrated inhibitory activity against bacterial carbonic anhydrases, suggesting a potential role as antimicrobial agents. The inhibition mechanism is proposed to involve the anchoring of the inhibitor to the zinc-coordinated water molecule in the enzyme's active site.

-

Cyclooxygenases (COX) and Lipoxygenases (LOX): While specific data for simple hydroxyphenyl alkanoic acids is limited, derivatives of these compounds are being investigated as inhibitors of COX and LOX enzymes, which are key players in the inflammatory cascade.

Interaction with Hydroxy-Carboxylic Acid Receptors (HCARs)

Hydroxyphenyl alkanoic acids share structural similarities with endogenous ligands of the hydroxy-carboxylic acid receptor family (HCARs), which includes GPR81 (HCAR1), GPR109A (HCAR2), and GPR109B (HCAR3). These G protein-coupled receptors are involved in metabolic regulation and immune responses. For example, GPR109A is activated by butyrate, a product of gut microbiota fermentation. It has been hypothesized that certain hydroxyphenyl alkanoic acids, also produced by gut microbiota, may act as agonists for these receptors, although further research is needed to confirm this and elucidate the downstream signaling events.[4]

Quantitative Data

The following tables summarize the available quantitative data for the bioactivity of selected hydroxyphenyl alkanoic acids and related compounds. It is important to note that publicly available data for some specific assays and compounds is limited.

Table 1: Antioxidant Activity

| Compound | Assay | IC50 / EC50 / Value | Reference |

| 4-Hydroxyphenylacetic acid | DPPH Radical Scavenging | Poor scavenger (data not shown) | [5] |

| 3,4-Dihydroxyphenylacetic acid | DPPH Radical Scavenging | 15.3 µM | [6] |

| 4-Hydroxy-3-methoxyphenylacetic acid | DPPH Radical Scavenging | 45.2 µM | [6] |

| 2-Hydroxyphenylacetic acid | DPPH Radical Scavenging | >1000 µM | [6] |

| 3-(4-Hydroxy-3-methoxyphenyl) propionic acid | Aβ42 Aggregation Inhibition | EC50: 5-6 mM | [7] |

Table 2: Enzyme Inhibition

| Compound | Enzyme | IC50 / Ki | Reference |

| 2-(4-hydroxyphenyl)propionic acid | COX-1 / COX-2 | Data not readily available | [8] |

| Phenol | N. gonorrhoeae CAα | Ki: 0.6 µM | [2] |

| 3-Aminophenol | N. gonorrhoeae CAα | Ki: 1.7 µM | [2] |

| 4-Hydroxy-benzoic acid | N. gonorrhoeae CAα | Ki: 3.7 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the mechanism of action of hydroxyphenyl alkanoic acids.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with a test compound.

Workflow:

Methodology:

-

Cell Culture: Seed cells (e.g., HepG2) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the hydroxyphenyl alkanoic acid for a predetermined time. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 diluted in 1% BSA in PBS overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Nuclear Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and acquire images using a fluorescence microscope.

-

Image Analysis: Quantify the fluorescence intensity of Nrf2 in the nuclear and cytoplasmic compartments using image analysis software to determine the extent of nuclear translocation.

NF-κB Reporter Assay (Luciferase)

Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transiently transfect them with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene, along with a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: Seed the transfected cells into a 96-well plate. Pre-treat the cells with various concentrations of the hydroxyphenyl alkanoic acid for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include unstimulated and vehicle-treated controls.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity (NF-κB activity) to the Renilla luciferase activity (transfection efficiency). Calculate the percentage of inhibition relative to the stimulated control.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a test compound.

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

Reaction Mixture: In a 96-well plate, add the test compound or standard to the DPPH solution. Include a control with methanol instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Ferric Reducing Antioxidant Power (FRAP) Assay

Objective: To measure the total antioxidant capacity of a compound by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

-

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

-

Reaction Mixture: Add the test compound or standard to the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Data Analysis: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents.

Conclusion

Hydroxyphenyl alkanoic acids represent a class of bioactive molecules with significant therapeutic potential, primarily driven by their antioxidant and anti-inflammatory activities. Their ability to modulate key signaling pathways such as Nrf2/ARE and NF-κB underscores their promise in the prevention and treatment of a range of chronic diseases associated with oxidative stress and inflammation. While the available quantitative data on the potency of specific hydroxyphenyl alkanoic acids is still emerging, the experimental protocols outlined in this guide provide a robust framework for their further investigation. Future research should focus on expanding the quantitative dataset for these compounds and exploring their interactions with other potential targets, such as the HCARs, to fully elucidate their therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition studies of bacterial α-carbonic anhydrases with phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycobacterial carbonic anhydrase inhibition with phenolic acids and esters: kinetic and computational investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 6-(4-Hydroxyphenyl)hexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the therapeutic targets of 6-(4-Hydroxyphenyl)hexanoic acid is limited in publicly available scientific literature. This document synthesizes information from studies on structurally related compounds to propose potential therapeutic avenues and guide future research. The targets and pathways described herein are inferred based on structural similarity and should be considered hypothetical until validated by direct experimentation with this compound.

Introduction

This compound is a small molecule whose biological activities and therapeutic potential are not yet well-defined. However, its structural motifs, namely the 4-hydroxyphenyl group and the hexanoic acid chain, are present in various compounds with established pharmacological activities. This guide explores the potential therapeutic targets of this compound by examining the biological roles of these related molecules. The proposed targets span metabolic disorders, inflammatory diseases, and neurodegenerative conditions.

Potential Therapeutic Areas and Targets

Based on the activities of structurally analogous compounds, the following therapeutic areas and molecular targets are proposed for investigation.

Metabolic Disorders

The hexanoic acid moiety of the subject molecule suggests a potential role in metabolic regulation. Studies on hexanoic acid and its derivatives have indicated effects on lipid and glucose metabolism.

Potential Target: G-protein coupled receptors (GPCRs) involved in metabolic signaling.

Short- and medium-chain fatty acids are known to activate specific GPCRs, such as GPR41 and GPR43, which are involved in regulating energy homeostasis.

A study on hexanoic acid supplementation in mice on a high-fat diet demonstrated its potential to prevent obesity and improve glucose metabolism. It was shown to attenuate hyperinsulinemia and hyperglycemia, suggesting an influence on insulin sensitivity and glucose homeostasis.[1] Another related molecule, 6-hydroxyhexanoic acid , has been shown to protect against obesity and insulin resistance.[2]

Inflammatory and Autoimmune Diseases

Derivatives of phenyl-hexanoic acid have been investigated as modulators of inflammatory pathways.

Potential Target: Retinoic acid receptor-related orphan receptor gamma t (RORγt).

RORγt is a key transcription factor in the differentiation of Th17 cells, which are critical in the pathogenesis of several autoimmune diseases. Inverse agonists of RORγt can inhibit Th17 cell function and reduce the production of pro-inflammatory cytokines like IL-17A.

Research on 6-oxo-4-phenyl-hexanoic acid derivatives has identified them as potent RORγt inverse agonists.[3][4] These compounds have shown promise in preclinical models of autoimmune diseases.[3][4] The structural similarity suggests that this compound could potentially interact with RORγt, although likely with different potency and selectivity.

Neurodegenerative Diseases

The 4-hydroxyphenyl group is a common feature in compounds explored for their neuroprotective effects.

Potential Target: Enzymes and pathways associated with oxidative stress and neuroinflammation.

Compounds with phenolic structures often exhibit antioxidant properties, which are relevant to neurodegenerative diseases where oxidative stress is a key pathological feature. Additionally, modulation of inflammatory responses in the central nervous system is a promising therapeutic strategy.

While direct evidence is lacking for this compound, patents related to neurodegenerative diseases describe a wide range of compounds, some of which contain phenyl or substituted phenyl groups, aimed at targets like β-secretase.[5] Furthermore, other research highlights the role of monoamine oxidase (MAO) inhibitors in managing neurodegenerative diseases, with some effective compounds featuring structures that could be conceptually related.[6]

Data on Structurally Related Compounds

The following table summarizes quantitative data from studies on compounds structurally related to this compound. This data is provided to illustrate the potential potency and efficacy that could be investigated for the target molecule.

| Compound Class | Specific Molecule/Derivative | Target | Assay | Result (IC₅₀/EC₅₀) | Reference |

| Phenyl-hexanoic acid derivatives | Derivative 12a (a 6-oxo-4-phenyl-hexanoic acid derivative) | RORγt | Luciferase Reporter Assay | Potent inhibitory activity (specific value not publicly disclosed) | [3] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Various derivatives | S. aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 1-8 µg/mL | [7] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Various derivatives | E. faecalis (VRE) | Minimum Inhibitory Concentration (MIC) | 0.5-2 µg/mL | [7] |

Experimental Protocols for Target Validation

Should research on this compound be pursued, the following experimental protocols, based on methodologies used for related compounds, would be relevant for target validation and characterization.

RORγt Inverse Agonist Activity

1. Luciferase Reporter Gene Assay:

-

Cell Line: HEK293 cells co-transfected with a GAL4-RORγt-LBD (ligand-binding domain) expression vector and a GAL4-luciferase reporter vector.

-

Protocol:

-

Plate the transfected cells in 96-well plates.

-

Treat the cells with varying concentrations of this compound for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the IC₅₀ value from the dose-response curve.

-

2. Th17 Cell Differentiation Assay:

-

Cells: Naive CD4+ T cells isolated from mouse spleen.

-

Protocol:

-

Culture naive CD4+ T cells under Th17-polarizing conditions (e.g., with IL-6, TGF-β, anti-CD3, and anti-CD28).

-

Treat the cells with this compound.

-

After 3-4 days, analyze the expression of IL-17A by intracellular cytokine staining and flow cytometry or by ELISA of the culture supernatant.

-

Metabolic Activity Assays

1. Glucose Uptake Assay in Adipocytes:

-

Cell Line: 3T3-L1 adipocytes.

-

Protocol:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Starve the cells and then treat with this compound, followed by insulin stimulation.

-

Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate.

-

Measure glucose uptake using a fluorescence plate reader or flow cytometer.

-

2. In Vivo High-Fat Diet Mouse Model:

-

Animal Model: C57BL/6J mice.

-

Protocol:

-

Feed mice a high-fat diet to induce obesity and insulin resistance.

-

Administer this compound orally or via intraperitoneal injection.

-

Monitor body weight, food intake, and perform glucose and insulin tolerance tests.

-

At the end of the study, collect tissues for histological analysis and gene expression studies.

-

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the activities of related compounds.

Caption: Hypothetical RORγt signaling pathway inhibition.

Caption: Potential metabolic signaling workflow via GPCR activation.

Conclusion and Future Directions

While direct evidence remains to be established, the structural components of this compound provide a rational basis for investigating its potential therapeutic activities in metabolic disorders, inflammation, and neurodegeneration. The proposed targets—RORγt and metabolic GPCRs—represent starting points for a systematic evaluation of this compound. Future research should focus on in vitro screening against these targets, followed by cell-based assays and in vivo studies to validate any observed activity. A thorough understanding of its mechanism of action will be crucial for any subsequent drug development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2012040641A2 - Compounds for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Hydroxyphenyl Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyphenyl fatty acids (HPFAs) represent a class of phenolic lipids that are gaining increasing attention within the scientific community for their diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analysis of these compounds. It details their presence in plants, microorganisms, and animals, supported by quantitative data. Furthermore, this guide outlines detailed experimental protocols for the extraction, isolation, and quantification of HPFAs, and visually represents key signaling pathways in which they are involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and utilization of hydroxyphenyl fatty acids.

Discovery and Historical Context

Another key hydroxyphenyl fatty acid, 3-hydroxyphenylacetic acid , has been identified as a microbial metabolite of dietary polyphenols, particularly flavonoids like rutin. Its discovery is more recent and is closely linked to the advancements in analytical techniques that allow for the characterization of metabolites produced by the gut microbiota.

The broader family of phenolic lipids, to which HPFAs belong, has been studied for a longer period, with early investigations focusing on compounds from sources like the cashew nut shell liquid.[3] The recognition of the biological significance of these amphiphilic molecules has spurred further investigation into the diverse structures and functions of related compounds, including HPFAs.

Natural Occurrence of Hydroxyphenyl Fatty Acids

Hydroxyphenyl fatty acids are found across various biological kingdoms, including plants, bacteria, and animals, where they exist as either primary or secondary metabolites.

In Plants

Plants are a rich source of phenolic compounds, including hydroxyphenyl fatty acids. These compounds are often derived from the metabolism of other phenolics, such as flavonoids and phenolic acids.

-

Phloretic acid (3-(4-hydroxyphenyl)propionic acid) is a well-known plant metabolite.[4] It is produced from the reduction of p-coumaric acid or the breakdown of phloretin.[4] While it is found in olives, its quantitative levels in many common fruits and vegetables are not extensively documented in readily available literature.[5]

-

3-Hydroxyphenylacetic acid is also found in plant-based foods and is a product of the microbial degradation of dietary flavonoids.[6]

The table below summarizes the reported concentrations of some hydroxyphenyl fatty acids in plant-based sources.

| Hydroxyphenyl Fatty Acid | Plant Source | Concentration | Reference |

| 3-(4-Hydroxyphenyl)propionic acid (Phloretic Acid) | Olives (Olea europaea) | Detected, not quantified | [5] |

| 3-(4-Hydroxyphenyl)propionic acid (Phloretic Acid) | Beer | Detected, not quantified | [5] |

| 3-Hydroxyphenylacetic acid | Various fruits and vegetables | Present as a metabolite of dietary polyphenols | [6] |

Note: Quantitative data for hydroxyphenyl fatty acids in specific plant sources is limited in the readily available literature. The table reflects the current state of accessible information.

In Microorganisms

The gut microbiota plays a crucial role in metabolizing dietary polyphenols into simpler phenolic compounds, including hydroxyphenyl fatty acids. This biotransformation significantly influences the bioavailability and biological activity of the parent compounds.

-

3-(4-Hydroxyphenyl)propionic acid is a major colonic metabolite of procyanidin A2.[7] Lactobacillus plantarum has been shown to be involved in the conversion of p-coumaric acid to 3-(3-hydroxyphenyl)-propionic acid during fermentation.[8]

-

3-Hydroxyphenylacetic acid is a known microbial metabolite and its presence in urine can be an indicator of gut Clostridium species. Higher levels are associated with a greater abundance of Clostridia. It can also be found in cultures of Klebsiella.

The following table presents some quantitative data on the production of hydroxyphenyl fatty acids by microorganisms.

| Hydroxyphenyl Fatty Acid | Microbial Source | Condition | Concentration | Reference |

| 3-(4-Hydroxyphenyl)propionic acid | Bacillus subtilis (wild-type) | Naringenin (1000 µM) treated culture | ~150 µM | [9] |

| 3-Hydroxyphenylacetic acid | Gut microbiota (human) | Metabolite of quercetin rutinosides | Up to 35% of ingested amount | [10] |

| 10-hydroxyoctadecanoic acid | Lactobacillus hammesii | Sourdough fermentation | 0.73 ± 0.03 g/L | [11] |

In Animals

In animals, hydroxyphenyl fatty acids are primarily found as metabolites of dietary polyphenols, processed by the gut microbiota and subsequently absorbed.

-

Phloretic acid has been identified in the rumen of sheep that have been fed dried grass.[4] It is also a urinary metabolite of tyrosine in rats.[4]

-

3-Hydroxyphenylacetic acid is a urinary metabolite in mice, and its levels can be influenced by antibiotic treatment that alters the gut microbiota.[12]

The table below provides some data on the levels of hydroxyphenyl fatty acids in animal models.

| Hydroxyphenyl Fatty Acid | Animal Model | Sample Type | Concentration (µmol/mmol creatinine) | Reference |

| 3-(2-Hydroxyphenyl)propionic acid | Mouse (Control) | Urine | 1.69 | [12] |

| 3-(3-Hydroxyphenyl)propionic acid | Mouse (Control) | Urine | 139.83 | [12] |

| 3-(4-Hydroxyphenyl)propionic acid | Mouse (Control) | Urine | 1.87 | [12] |

Experimental Protocols

Accurate identification and quantification of hydroxyphenyl fatty acids require robust analytical methodologies. The following sections provide detailed protocols for their extraction and analysis using common chromatographic techniques.

Extraction of Hydroxyphenyl Fatty Acids from Plant Material using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for extracting phenolic acids from spelt seeds and can be optimized for other plant matrices.[8][13]

3.1.1. Materials and Reagents

-

Methanol (absolute and 70% aqueous solution)

-

Water (deionized or HPLC grade)

-

Formic acid or Hydrochloric acid (for pH adjustment)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X polymeric RP, 100 mg/3 mL)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

Vortex mixer

-

pH meter

3.1.2. Protocol

-

Sample Preparation:

-

Grind the dried plant material to a fine powder.

-

Weigh approximately 1 g of the powdered sample into a centrifuge tube.

-

-

Solvent Extraction:

-

Add 9 mL of absolute methanol to the sample (sample-to-solvent ratio of 1:9).

-

Vortex thoroughly and extract for a specified time (e.g., 1 hour) with agitation.

-

Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the solid material.

-

Carefully collect the supernatant, which contains the extractable phenolic compounds.

-

-

SPE Cartridge Conditioning:

-

Precondition the SPE cartridge by passing 3 mL of absolute methanol through it.

-

Equilibrate the cartridge by passing 3 mL of deionized water.

-

-

Sample Loading:

-

Evaporate the methanol from the collected supernatant under reduced pressure or a stream of nitrogen.

-

Reconstitute the dried extract in a specific volume of non-acidified water (e.g., 5 mL).

-

Load the reconstituted extract onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 4 mL of deionized water to remove polar impurities.

-

Dry the cartridge under vacuum for 2 minutes.

-

-

Elution:

-

Elute the retained hydroxyphenyl fatty acids and other phenolic compounds with 2 mL of 70% aqueous methanol into a clean collection tube.

-

-

Final Preparation for Analysis:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a known volume of a suitable solvent for LC-MS or GC-MS analysis (e.g., mobile phase or derivatization solvent).

-

Quantification of Hydroxyphenyl Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of hydroxy fatty acids and phenolic acids and requires derivatization to increase volatility.[14][15]

3.2.1. Materials and Reagents

-

Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA + TMCS) or pentafluorobenzyl bromide (PFBBr))

-

Internal standards (e.g., deuterated analogues of the target analytes)

-

Solvents (e.g., ethyl acetate, acetonitrile, pyridine)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

Heating block or oven

-

Nitrogen evaporator

3.2.2. Protocol

-

Sample and Standard Preparation:

-

To the dried extract from the SPE procedure (or a known volume of a liquid sample like plasma), add a known amount of the internal standard solution.

-

-

Derivatization (using BSTFA + TMCS for silylation):

-

Add 100 µL of a mixture of BSTFA and TMCS (e.g., 99:1 v/v) and 50 µL of pyridine to the dried sample.

-

Seal the vial and heat at a specific temperature and time (e.g., 80°C for 1 hour) to complete the derivatization reaction.[14]

-

Cool the sample to room temperature before injection.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 minutes.[14]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the target analytes and internal standards for quantification. For example, for trimethylsilyl derivatives of 3-hydroxy fatty acids, a characteristic ion at m/z 233 can be used for the unlabeled compound and m/z 235 for a labeled internal standard.[14]

-

-

-

Quantification:

-

Generate a calibration curve using standard solutions of the target hydroxyphenyl fatty acids with the internal standard.

-

Calculate the concentration of the analytes in the sample based on the peak area ratios of the analyte to the internal standard and the calibration curve.

-

Quantification of Hydroxyphenyl Fatty Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and selective quantification of hydroxyphenylpropionic acid and its metabolites.[16]

3.3.1. Materials and Reagents

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Internal standards (e.g., stable isotope-labeled analogues)

-

Solvents for sample preparation (e.g., acetonitrile, methanol)

3.3.2. Protocol

-

Sample Preparation (from plasma):

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[16]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

LC Conditions (example):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Flow Rate: 0.3 mL/min

-

Gradient Elution: A suitable gradient of Mobile Phase B into Mobile Phase A to achieve separation of the analytes.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard. The exact m/z values and collision energies should be optimized by infusing individual standards.[16]

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standard solutions of known concentrations containing the internal standard.

-

Determine the concentration of the hydroxyphenyl fatty acids in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Signaling Pathways

Hydroxyphenyl fatty acids, as a subclass of fatty acids, are implicated in various cellular signaling pathways, often through their interaction with G protein-coupled receptors (GPCRs).

Fatty Acid Receptors: GPR120 and GPR84

Free fatty acids are known to act as signaling molecules by activating specific GPCRs. GPR120 (also known as FFAR4) is a receptor for long-chain fatty acids, while GPR84 is a receptor for medium-chain fatty acids.

The following diagram illustrates the general signaling pathway initiated by the activation of GPR120 by a fatty acid ligand.

Caption: GPR120 signaling pathway initiated by fatty acid binding.

The diagram below shows a simplified representation of an experimental workflow for the analysis of hydroxyphenyl fatty acids.

Caption: General experimental workflow for HPFA analysis.

Conclusion

Hydroxyphenyl fatty acids are a fascinating and biologically active class of molecules with a widespread natural occurrence. Their presence in the diet and their production by the gut microbiota highlight the intricate relationship between diet, the microbiome, and host health. The analytical techniques detailed in this guide provide the necessary tools for researchers to further explore the distribution and biological roles of these compounds. As our understanding of the signaling pathways involving HPFAs grows, so too will the potential for their application in the development of novel therapeutics and functional foods. This guide serves as a foundational resource to support and encourage further research in this promising area.

References

- 1. Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 3. gdx.net [gdx.net]

- 4. Phloretic acid - Wikipedia [en.wikipedia.org]

- 5. Showing Compound Phloretic acid (FDB000849) - FooDB [foodb.ca]

- 6. 3-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 7. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. Showing Compound 4-Hydroxyphenyl-2-propionic acid (FDB029844) - FooDB [foodb.ca]

- 12. paijournal.com [paijournal.com]

- 13. researchgate.net [researchgate.net]

- 14. lipidmaps.org [lipidmaps.org]

- 15. jfda-online.com [jfda-online.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Toxicity Profile of 6-(4-Hydroxyphenyl)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive toxicological evaluation. All laboratory and research use should be conducted in accordance with good laboratory practices and appropriate safety precautions.

Introduction

6-(4-Hydroxyphenyl)hexanoic acid, with the CAS number 6952-35-8, is a chemical compound with the molecular formula C12H16O3[1][2][3]. It belongs to the class of organic compounds known as hydroxyphenylalkanoic acids. While specific, in-depth toxicological data for this particular compound is limited in publicly available literature, this guide provides a summary of the known hazard information and an analysis of the toxicological profiles of structurally similar compounds to infer a potential safety and toxicity profile. This approach, known as read-across, is a scientifically recognized method for filling data gaps for chemicals with limited experimental data.

Hazard Identification and Classification

Based on available information, this compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements[1][4]:

The signal word associated with these hazards is "Warning"[1][4].

Pictogram:

-

GHS07: Harmful/Irritant[4]

Precautionary Statements:

A series of precautionary statements are associated with the handling of this compound, including recommendations for prevention, response, storage, and disposal[1][4]. Key preventive measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing exposed skin thoroughly after handling[4].

Toxicological Data Summary

Acute Toxicity

Quantitative acute toxicity data (e.g., LD50) for this compound has not been identified. For the related compound, hexanoic acid, the technical-grade material is considered acutely toxic, particularly for primary eye and skin irritation (Toxicity Category I)[5]. For acute inhalation, the LC50 was >1.368 mg/L, falling into EPA Toxicity Category III, and for acute dermal exposure, it is classified as Toxicity Category IV[5].

Irritation and Sensitization

As per the GHS classification, this compound is a known skin and eye irritant and may cause respiratory irritation[1][4]. In contrast, studies on hexanoic acid indicate it is not a dermal sensitizer[5]. A human maximization test with hexanoic acid at 1% did not show any skin sensitization reactions[6].

Genotoxicity

There is no specific genotoxicity data for this compound. However, safety assessments of the structurally similar hexanoic acid, based on its own data and that of a read-across analog (nonanoic acid), suggest it is not expected to be genotoxic[6].

Carcinogenicity

Specific carcinogenicity studies on this compound were not found. It is important to note that the absence of data does not equate to an absence of effect. However, for some organic compounds, a mode of action approach is being used to evaluate carcinogenic potential as an alternative to long-term rodent studies[7].

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity data for this compound could be located. For the related compound hexanoic acid, the reproductive toxicity endpoint has been evaluated using data from a read-across material, heptanoic acid, which has a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day[6]. Another study on 2-ethylhexanoic acid showed a dose-dependent decrease in fertility in rats[8]. A study on the ammonium salt of perfluorinated hexanoic acid identified a maternal and reproductive NOAEL of 100 mg/kg/day in mice[9]. These findings for related compounds suggest that the potential for reproductive toxicity should be a consideration for this compound pending specific data.

Data Presentation

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |

Table 2: Summary of Toxicological Data for Structurally Similar Compounds (Read-Across Approach)

| Toxicological Endpoint | Compound | Result | Reference |

| Acute Inhalation Toxicity (LC50) | Hexanoic Acid | >1.368 mg/L (EPA Category III) | [5] |

| Acute Dermal Toxicity | Hexanoic Acid | EPA Category IV | [5] |

| Skin Sensitization | Hexanoic Acid | Not a sensitizer | [5][6] |

| Genotoxicity | Hexanoic Acid | Not expected to be genotoxic | [6] |

| Reproductive Toxicity (NOAEL) | Heptanoic Acid (read-across for Hexanoic Acid) | 1000 mg/kg/day | [6] |

| Reproductive Toxicity (NOAEL) | Ammonium Salt of Perfluorinated Hexanoic Acid | 100 mg/kg/day | [9] |

Experimental Protocols

Detailed experimental protocols for the cited toxicity studies on this compound are not available due to the lack of specific studies on this compound. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such toxicological assessments.

For illustrative purposes, a generic workflow for a bacterial reverse mutation test (Ames test), a common in vitro genotoxicity assay, is provided.

Ames Test (OECD TG 471) - General Protocol:

-

Strain Selection: Use of multiple strains of Salmonella typhimurium and Escherichia coli with different mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to mimic metabolic processes in the body.

-

Dose Range Finding: A preliminary study to determine the appropriate concentration range of the test substance.

-

Main Experiment:

-

The tester strains are exposed to the test substance at various concentrations, with and without S9 mix.

-

Positive and negative (vehicle) controls are run in parallel.

-

The mixture is plated on minimal agar plates.

-

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Mandatory Visualization

Caption: A generalized workflow for conducting an Ames test to assess the mutagenic potential of a chemical substance.

Conclusion